molecular formula C19H25Br2N3 B12917941 3-Indol-2-yl-1-(3-(trimethylammonio)propyl)pyridinium dibromide CAS No. 21199-46-2

3-Indol-2-yl-1-(3-(trimethylammonio)propyl)pyridinium dibromide

Cat. No.: B12917941
CAS No.: 21199-46-2
M. Wt: 455.2 g/mol
InChI Key: KIKJXWYDHGRXIN-UHFFFAOYSA-L
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Description

3-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is a complex organic compound that features both indole and pyridinium moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide typically involves a multi-step process:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Quaternization of Pyridine: The pyridine ring is quaternized by reacting it with an alkyl halide, such as 3-bromopropyltrimethylammonium bromide, under basic conditions to form the pyridinium salt.

    Coupling Reaction: The final step involves coupling the indole moiety with the quaternized pyridinium salt under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: The pyridinium ring can be reduced to a pyridine ring using reducing agents like sodium borohydride.

    Substitution: Both the indole and pyridinium rings can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, elevated temperatures.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted indole or pyridinium derivatives.

Scientific Research Applications

3-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Potential use in the development of advanced materials, such as conductive polymers or sensors.

Mechanism of Action

The mechanism of action of 3-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide depends on its specific application:

    Biological Interactions: It may interact with proteins or nucleic acids, affecting their function.

    Therapeutic Effects: It may inhibit specific enzymes or receptors, leading to its therapeutic effects.

    Material Properties: Its unique structure may impart specific electronic or optical properties to materials.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Indol-2-yl)-1-(3-(dimethylamino)propyl)pyridin-1-ium bromide: Similar structure but with a dimethylamino group instead of a trimethylammonio group.

    3-(1H-Indol-2-yl)-1-(3-(ethylammonio)propyl)pyridin-1-ium bromide: Similar structure but with an ethylammonio group instead of a trimethylammonio group.

Uniqueness

3-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is unique due to its specific combination of indole and pyridinium moieties, which may impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

21199-46-2

Molecular Formula

C19H25Br2N3

Molecular Weight

455.2 g/mol

IUPAC Name

3-[3-(1H-indol-2-yl)pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide

InChI

InChI=1S/C19H25N3.2BrH/c1-22(2,3)13-7-12-21-11-6-9-17(15-21)19-14-16-8-4-5-10-18(16)20-19;;/h4-6,8-11,14-15,20H,7,12-13H2,1-3H3;2*1H/q+2;;/p-2

InChI Key

KIKJXWYDHGRXIN-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CCC[N+]1=CC=CC(=C1)C2=CC3=CC=CC=C3N2.[Br-].[Br-]

Origin of Product

United States

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